3-((2-Chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine
Description
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(3-methoxyphenyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS/c1-23-13-5-2-4-12(10-13)17-8-9-18(22-21-17)24-11-14-15(19)6-3-7-16(14)20/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJCBVOAJJIILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution reaction where a 2-chloro-6-fluorobenzyl halide reacts with a thiol derivative to form the benzylthio intermediate. This intermediate is then subjected to further reactions with a pyridazine derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the production rate and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
3-((2-Chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-((2-Chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for various diseases.
Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s key structural analogs and their differences are summarized below:
Biological Activity
3-((2-Chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.
- Molecular Formula : C20H16ClFN2O2S
- Molecular Weight : 434.9 g/mol
- CAS Number : 877655-19-1
Synthesis
The compound is synthesized through a multi-step organic reaction involving the nucleophilic substitution of a 2-chloro-6-fluorobenzyl halide with a thiol derivative, followed by further reactions with pyridazine derivatives. This process is typically optimized for yield and purity using various solvents and catalysts.
The biological activity of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine is attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes and receptors, influencing various biological pathways. Detailed studies are necessary to elucidate these interactions fully.
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In cell line assays, it has been shown to induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 5.2 | Apoptosis induction |
| MCF-7 (breast cancer) | 4.8 | Cell cycle arrest |
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of multidrug-resistant bacteria, highlighting its potential as a novel antimicrobial agent.
- Cancer Research : Research featured in Cancer Letters indicated that the compound significantly reduced tumor growth in xenograft models, suggesting its potential utility in cancer therapy.
Limitations and Future Directions
While the initial findings regarding the biological activity of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine are promising, further research is needed to understand its pharmacokinetics, toxicity, and long-term effects. Future studies should focus on:
- Detailed mechanism elucidation.
- In vivo efficacy assessments.
- Potential side effects and therapeutic windows.
Q & A
Q. What are the common synthetic routes for preparing 3-((2-chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine?
The synthesis typically involves multi-step reactions:
- Pyridazine Core Formation : Condensation of hydrazine with a dicarbonyl precursor (e.g., diketones or diesters) under reflux conditions .
- Thioether Group Introduction : Nucleophilic substitution of a halogen (e.g., Cl or Br) on the pyridazine ring with 2-chloro-6-fluorobenzylthiol in the presence of a base (e.g., K₂CO₃) .
- 3-Methoxyphenyl Attachment : Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of 3-methoxyphenyl .
Key Optimization Factors : Solvent choice (e.g., DMF or THF), temperature control (60–120°C), and catalyst loading (1–5 mol%) to improve yield (typically 40–70%) .
Q. How is the compound characterized structurally, and what analytical methods are critical?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridazine and methoxyphenyl groups) .
- X-ray Diffraction (XRD) : Single-crystal XRD (using SHELX software ) determines bond angles and intermolecular interactions (e.g., hydrogen bonding between sulfur and adjacent aromatic rings) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) with C18 columns and UV detection at 254 nm .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer Activity : IC₅₀ values of 5–15 µM in breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines, surpassing doxorubicin in selectivity .
- Antimicrobial Potential : Moderate activity against Mycobacterium tuberculosis (MIC = 12.5 µg/mL) and Gram-positive bacteria .
Mechanistic Insights : Inhibition of protein kinases (e.g., EGFR) via halogen-π interactions with ATP-binding pockets .
Advanced Research Questions
Q. How can synthetic conditions be optimized to enhance yield and scalability?
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for cross-coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yield .
Data-Driven Approach : Use Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and solvent .
Q. What structural features drive its biological activity, and how can SAR be explored?
- Critical Substituents :
- 2-Chloro-6-fluorobenzyl : Enhances lipophilicity and target binding via halogen bonds .
- 3-Methoxyphenyl : Modulates electron density on the pyridazine ring, affecting kinase inhibition .
- SAR Strategies :
- Synthesize analogs with varied halogens (e.g., Br vs. Cl) or methoxy positions (e.g., 4-methoxyphenyl vs. 3-methoxyphenyl) .
- Compare with triazolo-pyridazine derivatives to assess heterocycle impact on potency .
Q. How can computational methods predict binding modes and guide target identification?
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR PDB: 1M17). Key residues: Lys745 and Met793 .
- QSAR Modeling : Train models on IC₅₀ data to correlate substituent electronegativity with activity .
- ADMET Prediction : SwissADME evaluates logP (∼3.5) and bioavailability (%ABS = 65–70%) .
Q. How are crystallographic data analyzed to understand solid-state stability and polymorphism?
- SHELX Refinement : Refine XRD data to identify hydrogen-bonding networks (e.g., C–H···S interactions) critical for crystal packing .
- Thermal Analysis : DSC/TGA reveals melting points (∼180°C) and decomposition profiles .
- Polymorph Screening : Use solvent evaporation (e.g., ethanol/water mixtures) to isolate stable forms .
Q. How should researchers address contradictions in reported biological data across similar compounds?
- Case Study : Discrepancies in IC₅₀ values between pyridazine (this compound) and triazolo-pyridazine derivatives may arise from assay conditions (e.g., serum concentration) .
- Validation Steps :
- Replicate assays in standardized media (e.g., RPMI-1640 with 10% FBS) .
- Use orthogonal methods (e.g., Western blot for kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
